4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features It contains a fluorobenzenesulfonyl group, a thiolane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the fluorobenzenesulfonyl chloride, which is then reacted with a thiolane derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with an amine to introduce the sulfonamide group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.
Scientific Research Applications
4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the fluorobenzenesulfonyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a fluorobenzenesulfonyl group.
4-Fluorobenzenesulfonyl chloride: Lacks the thiolane and sulfonamide groups, making it less complex.
Uniqueness
4-(2-{[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[2-[[(3S,4R)-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O6S3/c19-14-3-7-15(8-4-14)29(24,25)18-12-28(22,23)11-17(18)21-10-9-13-1-5-16(6-2-13)30(20,26)27/h1-8,17-18,21H,9-12H2,(H2,20,26,27)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWDMPMRPKSOS-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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